Euchrestifoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Euchrestifoline is a natural product found in Murraya euchrestifolia with data available.

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition

Euchrestifoline has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Research indicates that this compound exhibits significant inhibitory activity with an IC50 value of approximately 93.1 µM .

- Mechanism of Action : Molecular docking studies have provided insights into how this compound interacts with AChE. The compound fits into the active site of the enzyme, mimicking known inhibitors and potentially leading to therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Anti-Ferroptotic Activity

Recent studies have highlighted the anti-ferroptotic properties of this compound, suggesting its potential role in preventing ferroptosis, a form of regulated cell death associated with various diseases, including cancer .

- Research Findings : In vitro assays demonstrated that this compound effectively reduces nitric oxide production, which is linked to inflammatory responses and oxidative stress . This property positions this compound as a candidate for further investigation in cancer therapeutics.

Synthesis and Structural Studies

The total synthesis of this compound has been achieved using innovative synthetic methods, including a one-pot Wacker oxidation and double aromatic C-H bond activation . This advancement not only facilitates the availability of this compound for research but also opens avenues for modifying its structure to enhance biological activity.

- Synthetic Pathway : The synthetic route involves palladium-catalyzed reactions that yield this compound in significant quantities, allowing for comprehensive biological evaluations .

Cytotoxicity Against Cancer Cells

This compound has shown promising cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit cell proliferation in HepG2 liver cancer cells with an IC50 value indicating significant potency .

- Case Study : In experiments involving Murraya extracts, this compound was part of a broader analysis demonstrating cytotoxicity against multiple cancer types, suggesting its potential as a lead compound in anticancer drug development .

Antioxidant Properties

The antioxidant capabilities of this compound contribute to its potential health benefits. By scavenging free radicals, it may mitigate oxidative stress-related damage in cells .

- Implications : These properties are particularly relevant in developing therapeutic strategies for conditions linked to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Data Summary

| Application | Description | Key Findings |

|---|---|---|

| Cholinesterase Inhibition | Inhibits AChE, potentially useful in neurodegenerative disease treatment | IC50 = 93.1 µM |

| Anti-Ferroptotic Activity | Prevents ferroptosis; reduces nitric oxide production | Significant reduction observed |

| Synthesis | Total synthesis achieved through novel methods | Efficient palladium-catalyzed synthesis |

| Cytotoxicity | Exhibits cytotoxic effects against cancer cells | Effective against HepG2 cells |

| Antioxidant Properties | Scavenges free radicals | Potential health benefits |

Analyse Chemischer Reaktionen

Structural Diversity and Key Modifications

Euchrestifolines A–O (1–15) exhibit diverse carbazole alkaloid frameworks with distinct functional groups and moieties . Notable structural features include:

Anti-Ferroptotic Mechanisms

Euchrestifolines inhibit ferroptosis with EC50 values as low as 0.04–1 μM , surpassing ferrostatin-1 (positive control) . Their activity is attributed to:

-

Radical scavenging : Carbazole’s aromatic system stabilizes radicals via resonance.

-

Lipid peroxidation inhibition : Disruption of lipid radical chain reactions by electron-rich moieties.

Nitric Oxide (NO) Inhibition

Compounds 1–15 suppress NO production in LPS-induced macrophages (IC50: 2–20 μM) . This suggests interactions with:

-

iNOS enzyme : Competitive inhibition of substrate binding.

-

NF-κB pathway : Downregulation of pro-inflammatory signaling.

Cytotoxicity Profiles

Euchrestifolines show selective cytotoxicity against cancer cell lines (e.g., HepG2, A549):

| Compound | Cell Line | IC50 (μM) | Proposed Mechanism |

|---|---|---|---|

| 7 | HepG2 | 8.2 | DNA intercalation via planar benzopyranocarbazole . |

| 10 | A549 | 12.4 | Apoptosis induction via ROS generation . |

Synthetic and Analytical Challenges

-

Stereochemical determination : Absolute configurations (e.g., 3′S in 11 ) were resolved via Mosher’s ester analysis and ECD calculations .

-

Reaction optimization : While not explicitly documented for euchrestifolines, methods like Design of Experiments (DoE) could enhance yield and selectivity in analogous carbazole syntheses .

Emerging Techniques

-

Electrochemical modulation : Recent advances in electrochemistry (e.g., electrode-driven redox reactions) could optimize euchrestifoline derivatization .

-

High-throughput analysis : Acoustic droplet ejection mass spectrometry enables rapid reaction monitoring, applicable to this compound analog synthesis .

Eigenschaften

Molekularformel |

C18H17NO2 |

|---|---|

Molekulargewicht |

279.3 g/mol |

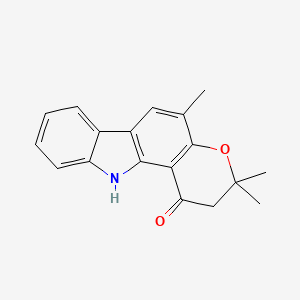

IUPAC-Name |

3,3,5-trimethyl-2,11-dihydropyrano[3,2-a]carbazol-1-one |

InChI |

InChI=1S/C18H17NO2/c1-10-8-12-11-6-4-5-7-13(11)19-16(12)15-14(20)9-18(2,3)21-17(10)15/h4-8,19H,9H2,1-3H3 |

InChI-Schlüssel |

YIOPHGZRHZZMIM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C3=C1OC(CC3=O)(C)C)NC4=CC=CC=C42 |

Synonyme |

euchrestifoline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.